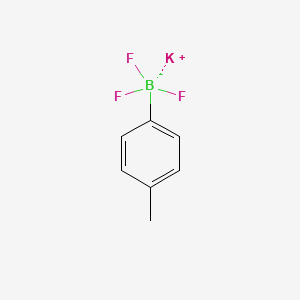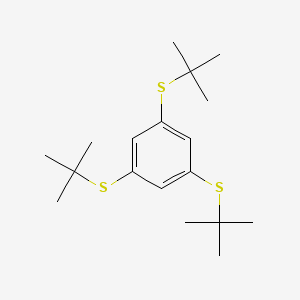
1,3,5-Tris(tert-butylthio)benzene
Overview
Description
1,3,5-Tris(tert-butylthio)benzene is a useful research compound. Its molecular formula is C18H30S3 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Diversity in Organometallic Compounds
1,3,5-Tris(tert-butylthio)benzene derivatives play a role in the structural diversity of certain organometallic compounds. For instance, the study of the one-electron reduction of tris(di-tert-butylmethylsilyl)stannyl radical in various solvents reveals different anionic structures depending on the reaction conditions, highlighting the structural versatility of these compounds (Fukawa et al., 2004).
Role in Antioxidants and Stabilizers
These compounds are significant in the field of antioxidants and stabilizers. The transformation of similar compounds during reactions with tert-butylperoxyls demonstrates their role in the oxidation process of certain materials and their impact on the antioxidative property (Lerchová & Pospíšil, 1974).
Magnetic Properties and Electron Exchange
Research into benzenetriyltris compounds, including those with tert-butyl groups, has contributed to understanding magnetic properties and intramolecular electron exchange. For example, 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its analogs show quartet ground states, which are critical in studying magnetic susceptibility and electron exchange (Kanno et al., 1993).
Synthesis Methods and Organic Synthesis Intermediates
These compounds are valuable as intermediates in organic synthesis. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol demonstrates their utility in pharmaceutical industry, pesticide preparation, and organic material production (We, 2015).
Mechanism of Action
Mode of Action
A study on a similar compound, 1,3,5-tri-tert-butylbenzene, showed that it undergoes bromination reactions with high order in bromine . The reactions include bromo-de-protonation and bromo-de-tert-butylation, which are influenced by the concentration of bromine . These reactions involve the participation of clustered polybromide anions in transition states .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(tert-butylthio)benzene plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tert-butylthio groups can form strong interactions with sulfur-containing amino acids in proteins, such as cysteine and methionine. These interactions can lead to the modification of protein structures and functions, making this compound a valuable tool for studying protein dynamics and enzyme activities .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound’s interaction with cysteine residues in signaling proteins can result in the modulation of protein activity and downstream signaling events. This can have significant implications for cell function, including changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or in the presence of strong oxidizing agents. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may preferentially accumulate in lipid-rich regions due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
1,3,5-tris(tert-butylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOGUOAVUUMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626972 | |
| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260968-03-4 | |
| Record name | 1,3,5-Tris(tert-butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


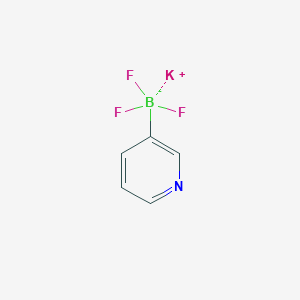
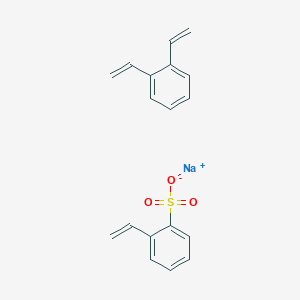


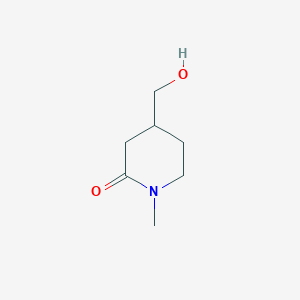

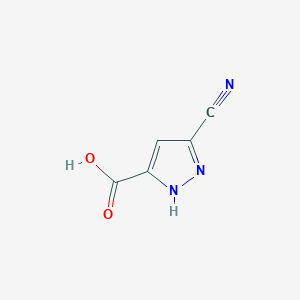

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
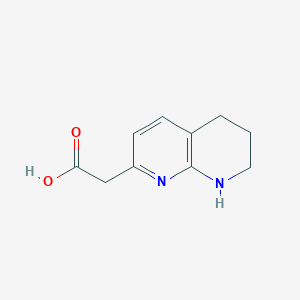
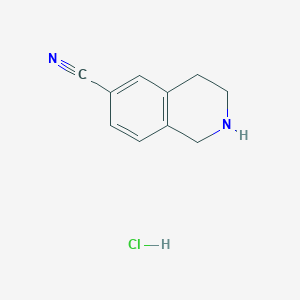
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
